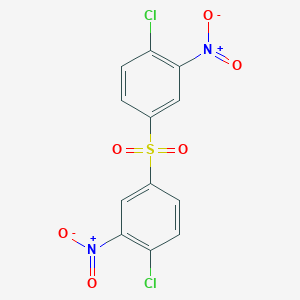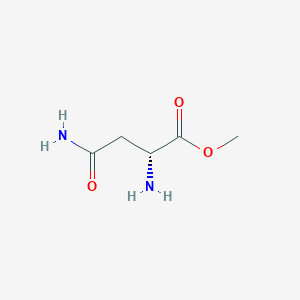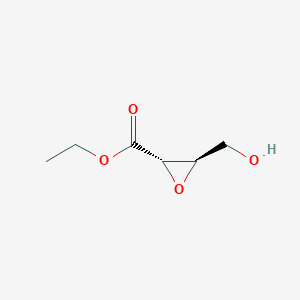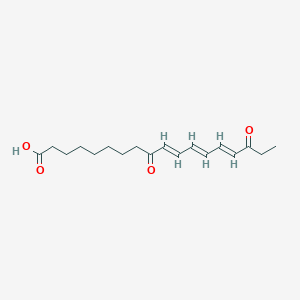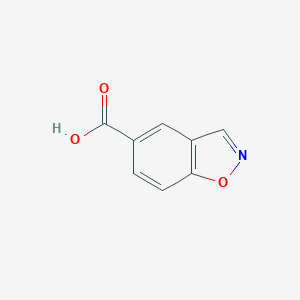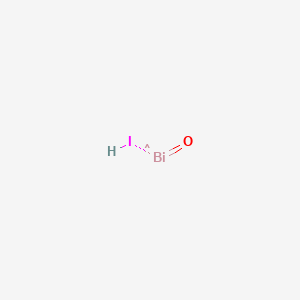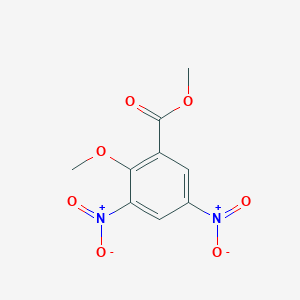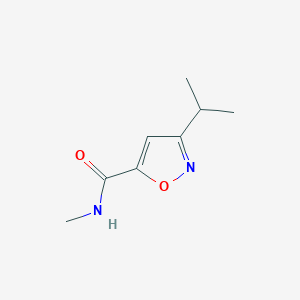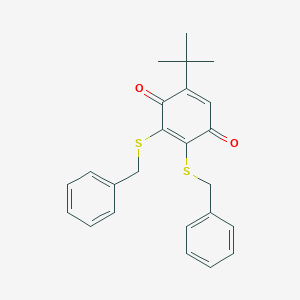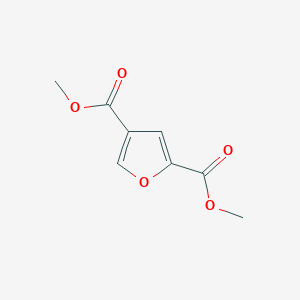
Dimethyl furan-2,4-dicarboxylate
Overview
Description
Dimethyl furan-2,4-dicarboxylate is a structural analog of diacids . It is a bio-based polyamide (bio-PA) synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization . It has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid .
Synthesis Analysis
Dimethyl furan-2,5-dicarboxylate (DMFDC) was prepared by esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol in the presence of an acid (H2SO4) . The structure of DMFDC was confirmed by 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular weight of Dimethyl furan-2,4-dicarboxylate is 184.15 . The structure of DMFDC was confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
In the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), based on a bio-based monomer, 2,5-furandicarboxylic acid (FDCA), using melt polycondesation in the presence of two catalysts: Ti-isopropoxide (TIPT) and Ti-citrate (TIC), both catalysts displayed strong selectivity for the ester amidation reaction compared to the uncatalysed system, resulting in PA6Fs with improved molecular weights and glass transition temperatures .Physical And Chemical Properties Analysis
Dimethyl furan-2,4-dicarboxylate presents high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan . Its molecular weight is low, ascribing to the large steric hindrance from cyclohexane and furan, and the side reaction of N-methylation and decarboxylation .Mechanism of Action
The genetic knockout of an unusual non-ribosomal peptide synthetase (NRPS) C-PCP-C module, aziA2, resulted in the accumulation of the secondary metabolite, dimethyl furan-2,4-dicarboxylate . This suggests that abolishing production of otherwise predominant natural products through genetic knockout may constitute a means to “activate” the production of novel secondary metabolites that would otherwise lay dormant within microbial genome sequences .
Safety and Hazards
Dimethyl furan-2,4-dicarboxylate is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The results from a study suggest that abolishing production of otherwise predominant natural products through genetic knockout may constitute a means to “activate” the production of novel secondary metabolites that would otherwise lay dormant within microbial genome sequences . This could open up new avenues for the discovery of new bioactive natural products.
properties
IUPAC Name |
dimethyl furan-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZEMZRQVMDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



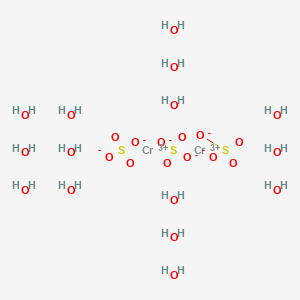
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
